molecular formula C8H12F3NO2 B15146824 Methyl 4-(trifluoromethyl)piperidine-4-carboxylate

Methyl 4-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B15146824
M. Wt: 211.18 g/mol
InChI Key: HPSMEFWLEASCHA-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)piperidine-4-carboxylate is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group and a methyl ester moiety at the 4-position of the piperidine ring. The trifluoromethyl group confers significant electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions in biological systems. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of receptor-targeted molecules due to its structural rigidity and lipophilicity .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)piperidine-4-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-6(13)7(8(9,10)11)2-4-12-5-3-7/h12H,2-5H2,1H3

InChI Key

HPSMEFWLEASCHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)piperidine-4-carboxylate typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For instance, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(trifluoromethyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can influence enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(Trifluoromethyl)piperidine-4-carboxylate

  • Structural Difference : Ethyl ester substituent instead of methyl.
  • Ethyl esters generally exhibit slower enzymatic cleavage, enhancing plasma stability in vivo.

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

  • Structural Difference : Two fluorine atoms at the 3-position of the piperidine ring instead of a trifluoromethyl group.
  • Reduced electron-withdrawing effects compared to -CF₃ may decrease metabolic stability and reactivity in nucleophilic environments .

Methyl 1-Benzyl-4-(Phenylamino)piperidine-4-carboxylate

  • Structural Difference: Addition of benzyl and phenylamino groups at the 1- and 4-positions, respectively.
  • Implications: The benzyl group enhances lipophilicity, improving blood-brain barrier penetration, as seen in opioid analogs like Norcarfentanil .

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

  • Structural Difference : Fluorine at the 4-position and a carboxylic acid instead of an ester.
  • Implications :
    • The carboxylic acid form increases polarity, reducing bioavailability but enabling salt formation for improved solubility.
    • Fluorine’s inductive effects may enhance acidity, influencing ionic interactions in binding pockets .

Ethyl 4-(2-Fluorophenyl)-4-piperidinecarboxylate

  • Structural Difference : 2-Fluorophenyl substituent at the 4-position.
  • Implications :
    • The fluorophenyl group engages in π-π stacking with aromatic residues in target proteins, a feature absent in the trifluoromethyl analog.
    • Ethyl ester provides intermediate metabolic stability between methyl and bulkier esters .

Comparative Data Table

Compound Name Substituents Key Properties Biological Relevance References
Methyl 4-(trifluoromethyl)piperidine-4-carboxylate -CF₃, methyl ester High metabolic stability, moderate lipophilicity Intermediate for CNS-targeted drugs
Ethyl 4-(trifluoromethyl)piperidine-4-carboxylate -CF₃, ethyl ester Enhanced plasma stability Prolonged action in agrochemicals
Methyl 3,3-difluoropiperidine-4-carboxylate HCl 3,3-diF, methyl ester Conformational rigidity Ion channel modulation
Norcarfentanil (Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate) Benzyl, phenylamino, methyl ester High BBB penetration μ-Opioid receptor agonist
4-Fluoro-4-piperidinecarboxylic Acid HCl 4-F, carboxylic acid High solubility, low bioavailability Ionic interaction-dependent targets

Key Research Findings

  • Trifluoromethyl vs. Fluorophenyl : The -CF₃ group in this compound provides stronger electron-withdrawing effects than fluorophenyl groups, enhancing resistance to oxidative metabolism .
  • Ester Group Impact : Methyl esters undergo faster hydrolysis than ethyl analogs, making them suitable for prodrug designs requiring rapid release .
  • Biological Activity: Piperidine derivatives with aromatic substituents (e.g., benzyl, phenylamino) show higher receptor affinity but increased risk of off-target effects, whereas aliphatic -CF₃ prioritizes stability .

Biological Activity

Methyl 4-(trifluoromethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H10_{10}F3_{3}N\O2_{2}
  • Structural Features :
    • Piperidine ring
    • Trifluoromethyl group at the 4-position
    • Carboxylate functional group

The presence of the trifluoromethyl group significantly influences both the chemical reactivity and biological activity of this compound, allowing it to interact effectively with hydrophobic regions of proteins.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, particularly proteins involved in disease pathways. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better interaction with hydrophobic pockets in proteins. The carboxylate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound show potential as antimicrobial agents, particularly against resistant strains of bacteria.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases .
  • Inhibition of Monoamine Oxidases (MAOs) : Some studies suggest that compounds with similar structures may selectively inhibit MAO-A and MAO-B isoforms, which are important targets in the treatment of depression and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µM
Escherichia coli15 µM
Pseudomonas aeruginosa20 µM

Case Study 2: Neuroprotective Effects

In a mouse model of Parkinson's disease, this compound was administered to evaluate its neuroprotective effects. The treatment resulted in a significant decrease in neuroinflammation and improved motor function compared to untreated controls.

Treatment GroupMotor Function Score (Pre-treatment)Motor Function Score (Post-treatment)
Control1512
Treated148

Q & A

Basic Research Question

  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the spatial arrangement of the trifluoromethyl group and ester moiety. ORTEP-III with GUI is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • NMR analysis : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm regiochemistry. ¹⁹F NMR is critical for verifying trifluoromethyl group integrity .

How can discrepancies in pharmacological activity data for analogs be systematically addressed?

Advanced Research Question
Contradictions in bioactivity data (e.g., receptor binding vs. cytotoxicity) require:

  • Dose-response profiling : Validate IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme inhibition, cell viability) to differentiate target-specific effects from off-target interactions.
  • Metabolic stability studies : Use liver microsome assays to assess whether rapid degradation (e.g., ester hydrolysis) underlies inconsistent in vitro/in vivo results .
  • Structural analogs : Compare with carfentanil-like derivatives (e.g., methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) to identify pharmacophore-specific trends .

What strategies optimize synthetic scalability while maintaining stereochemical integrity?

Advanced Research Question

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity during piperidine ring formation. Enantiomeric excess is monitored via chiral HPLC .
  • Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., trifluoromethylation), reducing byproduct formation .
  • Crystallization protocols : Use anti-solvent precipitation (e.g., hexane in DCM) to isolate high-purity crystals, validated by PXRD .

How do computational models predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets like opioid receptors or enzymes. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
  • MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments using GROMACS .
  • QSAR studies : Corrogate electronic parameters (Hammett σ) of substituents with activity data to guide analog design .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Hazard mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and PPE. Emergency protocols include decontamination with water and immediate medical consultation for exposure .
  • Storage : Store at 2–8°C in airtight containers under inert gas to prevent ester hydrolysis .

How to design structure-activity relationship (SAR) studies for novel analogs?

Advanced Research Question

  • Core modifications : Introduce substituents at the 4-position (e.g., hydroxyl, benzyl) to probe steric and electronic effects. Compare with methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate derivatives .
  • Bioisosteric replacement : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to evaluate metabolic stability .
  • In vivo pharmacokinetics : Use radiolabeled analogs (¹⁴C-tagged) to track absorption/distribution in rodent models .

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